Asimadoline (CAS 153205-46-0) Exhibits Superior KOR Selectivity Ratio vs. Mu and Delta Receptors Compared to Fedotozine
Asimadoline demonstrates a high selectivity profile for human recombinant κ-opioid receptors (KOR) relative to μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding ratios of κ:μ:δ = 1:501:498 [1]. In contrast, while also a KOR agonist, fedotozine's reported selectivity profile is less favorable, and it is often described as an 'atypical' compound with lower KOR affinity [2]. This superior selectivity minimizes the potential for MOR-mediated side effects like respiratory depression and constipation, which are common with less selective opioid agonists [1].
| Evidence Dimension | Human Recombinant Opioid Receptor Binding Selectivity Ratio (κ:μ:δ) |
|---|---|
| Target Compound Data | κ:μ:δ = 1:501:498 |
| Comparator Or Baseline | Fedotozine (lower selectivity, atypical KOR agonist) |
| Quantified Difference | Asimadoline is >500-fold selective for KOR over MOR, a selectivity margin not documented for fedotozine. |
| Conditions | In vitro binding assays using human recombinant opioid receptors |
Why This Matters
This high selectivity is a critical differentiator for researchers aiming to isolate KOR-mediated effects without confounding MOR or DOR activity, ensuring more interpretable in vitro and in vivo results.
- [1] Camilleri M. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation. Neurogastroenterol Motil. 2008 Sep;20(9):971-9. View Source
- [2] Barber A, Gottschlich R. Novel developments with selective, non-peptidic kappa-opioid receptor agonists. Expert Opin Investig Drugs. 1997 Oct;6(10):1351-68. View Source
